PPARα Agonist Potency of Clofibric Acid Versus Gemfibrozil and Endogenous Fatty Acids
Clofibric acid demonstrates a PPARα transactivation EC₅₀ of 55.0 ± 3.9 μM, which is statistically comparable to gemfibrozil's EC₅₀ of 59.0 ± 3.9 μM when tested under identical in vitro transactivation assay conditions [1]. This equivalence is notable given that gemfibrozil exhibits substantially higher lipophilicity (log P 4.90 vs 2.96) [1]. However, in a separate coactivator recruitment assay, clofibric acid shows a markedly higher EC₅₀ of 574 μM, placing it in the same low-affinity range as endogenous fatty acid ligands (stearic acid: 428 μM; palmitic acid: 471 μM) [2].
| Evidence Dimension | PPARα agonism potency |
|---|---|
| Target Compound Data | EC₅₀ = 55.0 ± 3.9 μM (transactivation assay); EC₅₀ = 574 μM (coactivator recruitment assay) |
| Comparator Or Baseline | Gemfibrozil EC₅₀ = 59.0 ± 3.9 μM (transactivation assay); stearic acid EC₅₀ = 428 μM; palmitic acid EC₅₀ = 471 μM (coactivator recruitment assay) |
| Quantified Difference | Clofibric acid vs gemfibrozil: ΔEC₅₀ ≈ 4 μM (statistically comparable); clofibric acid vs stearic acid: 1.34-fold higher EC₅₀ |
| Conditions | In vitro PPARα transactivation assay (mean ± SD, n=3); coactivator recruitment assay using hPPARα-LBD |
Why This Matters
This establishes clofibric acid as a pharmacologically equipotent alternative to gemfibrozil in transactivation assays, while its low intrinsic affinity in coactivator recruitment assays aligns it with endogenous fatty acids, making it suitable for studies requiring a physiologically relevant PPARα ligand baseline.
- [1] Laghezza A, Pochetti G, Lavecchia A, et al. Table 1: In vitro PPAR transactivation and log P values. ACS Med Chem Lett. 2020;11(4):545-551. PMC7069374. View Source
- [2] Kamata S, Oyama T, Kida M, et al. Preparation of co-crystals of human PPARα-LBD and clofibric acid. Cell Reports Physical Science. 2021;2(2):100331. PMC7933539, Figure 6. View Source
